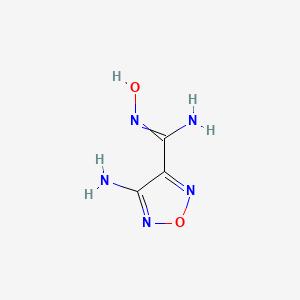

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

CAS No.: 1211025-52-3

Cat. No.: VC8218541

Molecular Formula: C3H5N5O2

Molecular Weight: 143.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211025-52-3 |

|---|---|

| Molecular Formula | C3H5N5O2 |

| Molecular Weight | 143.10 g/mol |

| IUPAC Name | 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

| Standard InChI | InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

| Standard InChI Key | DNFUTAVRGAVUKE-UHFFFAOYSA-N |

| Isomeric SMILES | C1(=NON=C1N)/C(=N\O)/N |

| SMILES | C1(=NON=C1N)C(=NO)N |

| Canonical SMILES | C1(=NON=C1N)C(=NO)N |

Introduction

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The synthesis of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves multi-step routes optimized for yield and purity. A prominent method begins with malononitrile, which undergoes hydroxylamine-mediated cyclization to form hydroxyamidine intermediates . Subsequent diazotization with sodium nitrite under acidic conditions yields the hydroximoyl chloride derivative, which is coupled with aromatic amines to produce the final compound . For example, coupling with 3-chloro-4-fluoroaniline in ethanol at 60°C achieves an 88% yield of the target molecule .

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxyamidine formation | Hydroxylamine, HCl, NaNO₂ | 91 |

| Diazotization | HCl, NaNO₂, 0°C to RT | 57 |

| Coupling | 3-chloro-4-fluoroaniline, NaHCO₃ | 88 |

Industrial-scale production remains less documented, but continuous flow reactors and optimized dehydrating agents (e.g., POCl₃) are proposed for scalability.

Structural and Crystallographic Insights

Molecular Geometry

X-ray crystallography reveals a planar oxadiazole ring with bond lengths and angles consistent with aromatic heterocycles. The asymmetric unit contains three independent molecules, each participating in extensive hydrogen-bonding networks involving N–H⋯N, N–H⋯O, and O–H⋯O interactions. These interactions stabilize the crystal lattice and influence solubility and reactivity.

Functional Group Contributions

-

Amino (-NH₂): Enhances nucleophilicity, enabling reactions with electrophiles.

-

Hydroxy (-OH): Participates in hydrogen bonding and acid-base reactions.

-

Carboximidamide (-C(=NH)NH₂): Offers sites for coordination and further functionalization .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

The compound undergoes oxidation with hydrogen peroxide (H₂O₂) to form nitro derivatives, while sodium borohydride (NaBH₄) selectively reduces the imine group. Such transformations are critical for modifying bioactivity.

Coupling Reactions

The hydroximoyl chloride intermediate reacts with aryl amines to form substituted carboximidamides, a step leveraged in synthesizing IDO1 inhibitors like IDO5L .

Representative Derivatives:

| Derivative | Target Application | Key Modification |

|---|---|---|

| IDO5L | IDO1 inhibition | 3-chloro-4-fluoroaniline |

| [¹⁸F]IDO5L | PET imaging | Radiolabeled fluorine |

Biological and Pharmacological Activities

Antimicrobial and Antiviral Properties

Preliminary studies suggest broad-spectrum antimicrobial activity, though specific MIC values remain undisclosed. The oxadiazole core’s electron-deficient nature may disrupt microbial enzyme systems.

IDO1 Inhibition

IDO5L, a derivative, exhibits low nanomolar IC₅₀ against IDO1, an enzyme implicated in immune evasion by cancer cells . This activity positions 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a scaffold for oncology therapeutics.

Radiopharmaceutical Applications

PET Probe Development

Radiolabeling with fluorine-18 ([¹⁸F]) produces [¹⁸F]IDO5L, a PET tracer for imaging IDO1 expression in tumors . Optimized radiosynthesis achieves a decay-corrected radiochemical yield of 18.2 ± 2.1% and specific radioactivity of 11–15 GBq/µmol .

Radiochemical Data:

| Parameter | Value |

|---|---|

| Radiochemical purity | >98% |

| Synthesis time | ~90 minutes |

| Specific radioactivity | 11–15 GBq/µmol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume